molecular formula C9H9ClO2 B14169003 (2-Chlorophenyl)methyl acetate CAS No. 22184-24-3

(2-Chlorophenyl)methyl acetate

Cat. No.: B14169003
CAS No.: 22184-24-3
M. Wt: 184.62 g/mol
InChI Key: AJZBDZTYAJVGNV-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methyl acetate, also known as methyl 2-(2-chlorophenyl)acetate, is an organic compound with the molecular formula C9H9ClO2. It is a colorless to light yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methyl acetate typically involves the esterification of 2-chlorophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

2-Chlorophenylacetic acid+MethanolAcid Catalyst(2-Chlorophenyl)methyl acetate+Water\text{2-Chlorophenylacetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Chlorophenylacetic acid+MethanolAcid Catalyst​(2-Chlorophenyl)methyl acetate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-chlorophenylacetic acid and methanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2-Chlorophenylacetic acid and methanol.

    Reduction: 2-Chlorophenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methyl acetate depends on its chemical structure and the specific reactions it undergoes. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)acetic acid: The parent acid of (2-Chlorophenyl)methyl acetate.

    2-Chlorobenzyl alcohol: The reduced form of this compound.

    2-Chlorobenzaldehyde: An oxidation product of 2-chlorobenzyl alcohol.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and properties compared to its parent acid and other related compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

22184-24-3

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(2-chlorophenyl)methyl acetate

InChI

InChI=1S/C9H9ClO2/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3

InChI Key

AJZBDZTYAJVGNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=CC=C1Cl

Origin of Product

United States

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